

2-(4-Biphenyl)ethylamine: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Biphenyl)ethylamine

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Abstract

2-(4-Biphenyl)ethylamine is a versatile chemical compound with a unique structural motif that combines a phenethylamine core with a biphenyl group. This structure provides a rigid aromatic framework that is of significant interest in medicinal chemistry and materials science. This in-depth technical guide explores the potential research applications of **2-(4-Biphenyl)ethylamine**, summarizing its chemical and physical properties, and delving into its prospective uses in drug discovery and the development of novel materials. The information presented herein is intended to support and guide further research and development efforts in pharmacology and chemical synthesis.

Chemical and Physical Properties

2-(4-Biphenyl)ethylamine, also known as 4-(2-aminoethyl)biphenyl, is a primary amine with the chemical formula $C_{14}H_{15}N$.^{[1][2]} Its structure features a biphenyl moiety attached to an ethylamine side chain. This combination of a flexible amino group and a rigid, extended aromatic system is key to its potential applications.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **2-(4-Biphenyl)ethylamine**

Property	Value	References
CAS Number	17027-51-9	[1][2][3]
Molecular Formula	C ₁₄ H ₁₅ N	[1][2][4]
Molecular Weight	197.28 g/mol	[1][2][4]
Appearance	White to yellow powder, crystal, or chunk(s)	[5]
Melting Point	50-54 °C (lit.)	[3][5]
Boiling Point	338.1 °C at 760 mmHg	[3]
Density	1.031 g/cm ³ (Predicted)	[3][5]
Solubility	Soluble in water, ethanol, and chloroform; insoluble in ether.	[6]
SMILES	<chem>NCCc1ccc(cc1)-c2ccccc2</chem>	
InChIKey	WHPLBPSDTIZFSX-UHFFFAOYSA-N	

Potential Research Applications

The unique structure of **2-(4-Biphenyl)ethylamine** makes it a valuable building block and a compound of interest in several research areas.

Pharmaceutical Research and Drug Discovery

The phenethylamine scaffold is a well-established pharmacophore found in a wide range of neuroactive compounds, while the biphenyl group can enhance binding affinity to biological targets.[5][7] This combination suggests potential applications in the development of novel therapeutics.

- **Central Nervous System (CNS) Agents:** **2-(4-Biphenyl)ethylamine** is considered an intermediate in the synthesis of CNS agents.[5] The broader class of 2-phenylethylamine derivatives has been extensively studied for its ability to interact with various receptors and

transporters in the brain, including those for serotonin and norepinephrine.[8] The biphenyl moiety could modulate the selectivity and potency of these interactions.

- **Anti-inflammatory Compounds:** The compound has been identified as a potential intermediate for anti-inflammatory drugs.[5] Biphenyl derivatives are known to possess anti-inflammatory properties, and incorporating this moiety into a phenethylamine structure could lead to novel anti-inflammatory agents.[9]
- **Antimicrobial and Antifungal Agents:** Biphenyl derivatives have demonstrated a wide range of antimicrobial activities.[9] Further investigation into **2-(4-Biphenyl)ethylamine** and its derivatives for antibacterial and antifungal applications is a promising research avenue.
- **Anticancer Agents:** Some biphenyl-containing compounds have shown anti-cancer activity.[9] The potential for **2-(4-Biphenyl)ethylamine** to serve as a scaffold for the development of new cytotoxic or anti-proliferative agents warrants exploration.

Materials Science

The electronic properties of the biphenyl group suggest applications in the development of novel organic materials.

- **Fluorescent Probes:** The compound is employed in the preparation of fluorescent probes.[5] The biphenyl system can act as a fluorophore, and the amine group allows for conjugation to other molecules, making it a versatile tool for bio-imaging and sensing applications.
- **Organic Semiconductors:** Its favorable electronic properties also make it a candidate for use in the synthesis of organic semiconductors.[5]

Proteomics and Chemical Synthesis

2-(4-Biphenyl)ethylamine is a useful biochemical for proteomics research and as a building block in organic synthesis.[2] Its primary amine functionality allows for a variety of chemical modifications and conjugations.[5]

Experimental Protocols: A Representative Example

While specific, detailed experimental protocols for **2-(4-Biphenyl)ethylamine** are not readily available in the public domain, a representative protocol for a common application, such as

conjugation to a protein, is provided below. This protocol is for illustrative purposes and should be adapted and optimized for specific experimental needs.

Protocol: Conjugation of **2-(4-Biphenyl)ethylamine** to a Protein via Amide Bond Formation

Objective: To covalently link **2-(4-Biphenyl)ethylamine** to a protein containing accessible carboxyl groups using a carbodiimide crosslinker.

Materials:

- **2-(4-Biphenyl)ethylamine**
- Protein of interest (e.g., Bovine Serum Albumin)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer
- Phosphate-buffered saline (PBS)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Dialysis tubing or desalting column

Procedure:

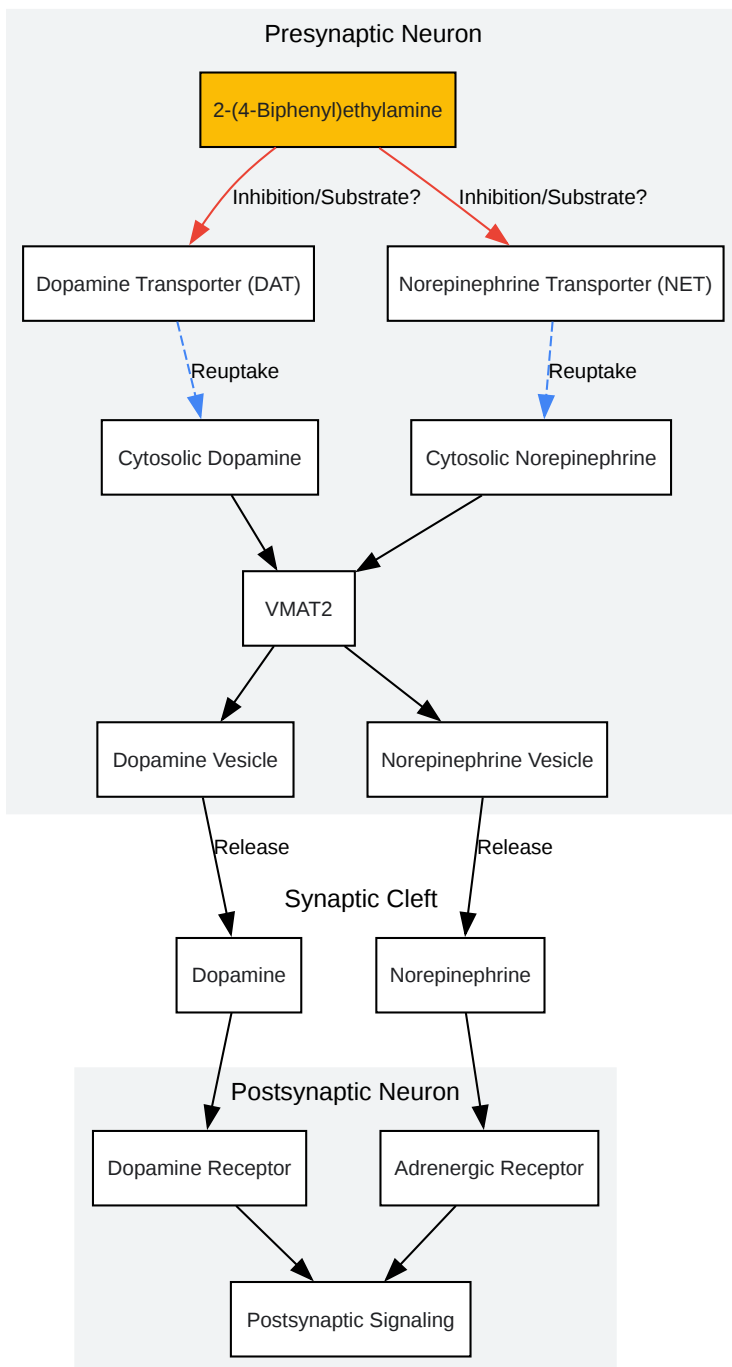
- Protein Preparation: Dissolve the protein in MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a final concentration of 1-10 mg/mL.
- Activation of Carboxyl Groups:
 - Add EDC and NHS to the protein solution. A 10-fold molar excess of EDC and a 20-fold molar excess of NHS over the protein is a common starting point.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

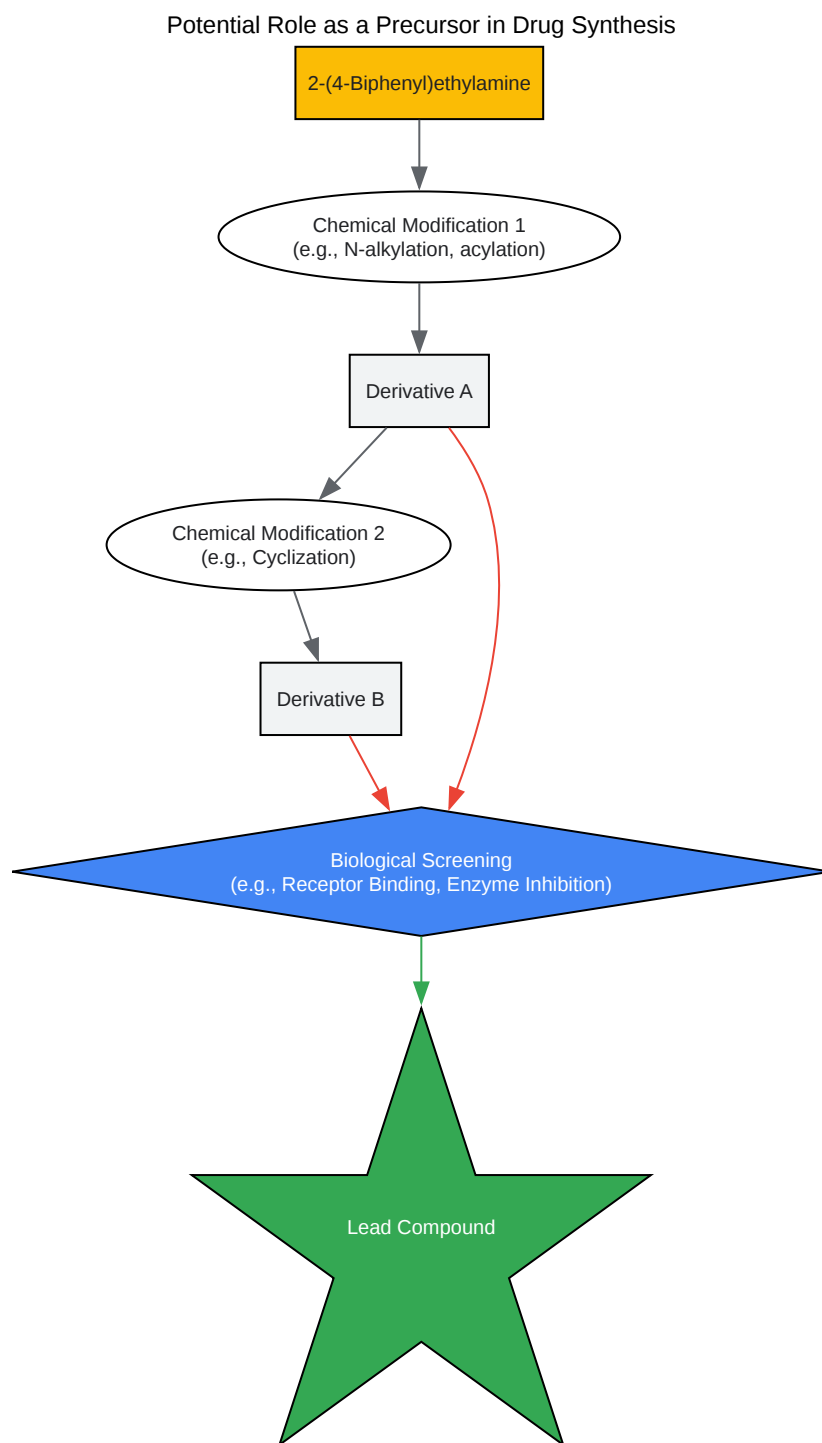
- Preparation of **2-(4-Biphenyl)ethylamine** Solution: Dissolve **2-(4-Biphenyl)ethylamine** in a minimal amount of DMF or DMSO. Prepare a stock solution of a known concentration.
- Conjugation Reaction:
 - Add the **2-(4-Biphenyl)ethylamine** solution to the activated protein solution. The molar ratio of the amine to the protein will need to be optimized, but a 50 to 100-fold molar excess is a reasonable starting point.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching and Purification:
 - Quench the reaction by adding a small molecule amine (e.g., hydroxylamine or Tris buffer) to consume any unreacted NHS-esters.
 - Remove unreacted crosslinkers and **2-(4-Biphenyl)ethylamine** by dialysis against PBS or by using a desalting column.
- Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (monitoring the absorbance of the biphenyl group), fluorescence spectroscopy, or mass spectrometry.

Signaling Pathways and Logical Relationships: Hypothetical Models

Given the structural similarity of **2-(4-Biphenyl)ethylamine** to other neuroactive phenethylamines, it is plausible that it could interact with various signaling pathways in the central nervous system. The following diagrams illustrate hypothetical interactions based on the known pharmacology of related compounds.

Hypothetical Interaction with Monoamine Transporters





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- To cite this document: BenchChem. [2-(4-Biphenyl)ethylamine: A Technical Guide to Potential Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093827#2-4-biphenyl-ethylamine-potential-research-applications]

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